2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Pyranopyrans, such as 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one, are a notable subgroup, characterized by a fused ring system of two pyran rings. The presence of oxygen atoms within the rings imparts distinct chemical and physical properties to these molecules, influencing their reactivity, polarity, and potential for biological interactions. The arrangement of the rings in the pyrano[4,3-b]pyran scaffold creates a unique three-dimensional structure that is of significant interest in medicinal chemistry and materials science.
Significance of the Pyrano[4,3-B]pyran Core Structure in Chemical Research
The pyrano[4,3-b]pyran core is a privileged scaffold in chemical research due to its prevalence in a variety of natural products and its association with a wide range of biological activities. Derivatives of this core structure have been investigated for their potential as antimicrobial, and cytotoxic agents. The structural rigidity and stereochemical complexity of the pyrano[4,3-b]pyran system make it an attractive target for synthetic chemists, offering opportunities for the development of novel synthetic methodologies.
Research has demonstrated that the biological activity of pyrano[4,3-b]pyran derivatives can be significantly influenced by the nature and position of substituents on the core structure. This modularity allows for the systematic exploration of structure-activity relationships, a cornerstone of drug discovery and development.
Overview of Research Trajectories for this compound
While specific research solely focused on this compound is limited in publicly available literature, the research trajectories for this compound can be inferred from studies on closely related structures. The primary areas of investigation for pyrano[4,3-b]pyran derivatives, and by extension, for the title compound, include:
Synthesis: A key research direction is the development of efficient and stereoselective synthetic routes to the pyrano[4,3-b]pyran core. A plausible and efficient method for the synthesis of substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones involves a domino Knoevenagel condensation followed by a 6π-electron electrocyclization. researchgate.net This approach is likely applicable to the synthesis of this compound. The typical starting material for such syntheses is often a derivative of 4-hydroxy-6-methyl-2-pyrone (B586867), also known as dehydroacetic acid.
Biological Evaluation: A major focus of research on pyrano[4,3-b]pyran derivatives is the exploration of their biological activities. Studies on analogous compounds have revealed potent in vitro antiproliferative and cytotoxic activities against various cancer cell lines. researchgate.net For instance, 2-isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one, a structurally similar compound, exhibited significant cytotoxicity against human neuroblastoma cells. researchgate.net This suggests that this compound may also possess interesting cytotoxic properties worthy of investigation. Furthermore, other derivatives of the pyrano[4,3-b]pyran scaffold have been screened for antimicrobial activity. nih.gov
Detailed Research Findings
Specific experimental data for this compound is not extensively documented. However, based on the research into its structural analogs, the following characteristics and potential findings can be projected:
| Property | Inferred Information |
| Molecular Formula | C10H10O3 |
| CAS Number | 92405-72-6 |
| Potential Synthesis | Domino Knoevenagel condensation/6π-electron electrocyclization of a suitable precursor, likely derived from 4-hydroxy-6-methyl-2-pyrone. |
| Potential Biological Activity | Cytotoxicity against cancer cell lines, warranting further investigation as a potential anticancer agent. Antimicrobial properties are also a possibility. |
Structure
3D Structure
Properties
CAS No. |
92405-72-6 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,7-dimethyl-2H-pyrano[4,3-b]pyran-5-one |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8-9(12-6)5-7(2)13-10(8)11/h3-6H,1-2H3 |
InChI Key |
ZNMBPOUUWQQGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(O1)C=C(OC2=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,7 Dimethyl 2h Pyrano 4,3 B Pyran 5 One
De Novo Synthesis Pathways for the Pyrano[4,3-b]pyran Scaffold
The construction of the fundamental pyrano[4,3-b]pyran ring system is a key challenge, and several synthetic strategies have been developed to achieve this. These methods often involve the formation of a key intermediate that undergoes cyclization to yield the desired bicyclic structure.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the pyrano[4,3-b]pyran scaffold, a common MCR involves the one-pot condensation of an aromatic aldehyde, a source of active methylene (B1212753) such as malononitrile (B47326), and a 4-hydroxy-2-pyrone derivative. researchgate.net While not specifically detailing the synthesis of the 2,7-dimethyl variant, these methodologies establish a foundational strategy.
A notable example is the domino cyclization via a one-pot, three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone (B586867), and a third component like N-methyl-1-(methylthio)-2-nitroethenamine, often facilitated by microwave irradiation. researchgate.net This approach highlights the versatility of MCRs in rapidly assembling the pyranopyran core. The general applicability of such reactions suggests that the selection of appropriate starting materials is crucial for obtaining the desired substitution pattern on the final product.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold |
| Aromatic Aldehyde | 4-hydroxy-6-methyl-2-pyrone | Malononitrile | Various catalysts | 2-Amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
| Aromatic Aldehyde | 4-hydroxy-6-methyl-2-pyrone | N-methyl-1-(methylthio)-2-nitroethenamine | Microwave irradiation | Substituted pyrano[4,3-b]pyran-5-one |
Cyclization Reactions in Pyrano[4,3-b]pyran Formation
A prevalent and powerful method for the formation of the 2H,5H-pyrano[4,3-b]pyran-5-one skeleton is the domino Knoevenagel condensation followed by a 6π-electron electrocyclization. benthamdirect.comresearchgate.net This reaction typically involves the condensation of an α,β-unsaturated aldehyde with a 6-substituted 4-hydroxy-2H-pyran-2-one. researchgate.net
To synthesize the target molecule, 2,7-Dimethyl-2H-pyrano[4,3-b]pyran-5-one, this strategy would likely employ 4-hydroxy-6-methyl-2-pyrone as the precursor for the 7-methyl substituted pyran-2-one ring. The second pyran ring, bearing the 2-methyl substituent, would be constructed from a four-carbon α,β-unsaturated aldehyde, namely crotonaldehyde (B89634) (but-2-enal). The initial Knoevenagel condensation between the C-3 position of the pyrone and the aldehyde of crotonaldehyde would form a dienone intermediate. This intermediate would then undergo a thermally or photochemically induced 6π-electrocyclization to form the this compound. The stereochemistry at the C2 position would be established during this cyclization step.
This domino process provides a convergent and stereocontrolled route to the pyranopyran core. The reaction can be facilitated by various catalysts and conditions, including microwave assistance, to improve reaction times and yields. researchgate.net
Green Chemistry Approaches in Pyrano[4,3-b]pyran Synthesis
In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of pyran derivatives, which are applicable to the pyrano[4,3-b]pyran scaffold. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
For instance, the use of water as a solvent, often in combination with a catalyst, has been explored for multicomponent reactions leading to pyran-annulated systems. The synthesis of pyrano[2,3-c]pyrazole derivatives, a related heterocyclic system, has been achieved in an aqueous medium using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). Furthermore, the application of ultrasound irradiation in conjunction with aqueous media and a lanthanum(III) nitrate (B79036) catalyst has been shown to be effective.
These green strategies offer significant advantages in terms of reduced environmental impact and simplified purification procedures, making them attractive for the large-scale synthesis of pyrano[4,3-b]pyran derivatives.
Functionalization and Derivatization Methodologies
Once the this compound core is synthesized, further structural diversity can be achieved through various functionalization and derivatization reactions. These modifications can be used to modulate the physicochemical and biological properties of the parent compound.
Introduction of Substituents on the Pyranopyrone Ring System
The introduction of new substituents onto the pre-formed this compound ring system can be achieved through several classical organic reactions. The reactivity of the pyranone core dictates the possible positions for substitution. The electron-rich nature of the pyran rings, combined with the directing effects of the existing methyl and carbonyl groups, will influence the regioselectivity of these reactions.
Electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the pyran rings, although the fused nature of the system and the presence of the electron-withdrawing carbonyl group may deactivate the ring towards certain electrophiles. Conversely, the methylene group at C3 and the methyl group at C7 could be sites for radical substitution.
A multi-step synthesis of novel pyrano[4,3-b]pyran-5(4H)-ones involved functionalization at the C-8 position. beilstein-journals.org This was achieved through a sequence involving a Sandmeyer-type iodination, followed by Sonogashira coupling and subsequent iodocyclization, and finally Pd-mediated C-C bond-forming reactions. beilstein-journals.org Although the substitution pattern differs from the target molecule, this demonstrates the feasibility of functionalizing the pyranopyran core.
| Reaction Type | Reagents | Potential Position of Functionalization |
| Electrophilic Substitution | Halogens, Nitrating agents, etc. | Aromatic positions on the pyran rings |
| Radical Substitution | NBS, AIBN, etc. | Allylic positions (e.g., C3 methylene) |
| Cross-Coupling Reactions | Organometallic reagents, Pd catalysts | Positions activated by prior functionalization (e.g., halogenation) |
Regioselective Synthesis of this compound Derivatives
The regioselective synthesis of derivatives of this compound is crucial for establishing structure-activity relationships in various applications. The inherent reactivity of the different positions on the pyranopyrone scaffold can be exploited to achieve regiocontrol.
For instance, the acylation and subsequent cyclization of enamines derived from 2,2-dimethyltetrahydro-4H-pyran-4-one have been studied to understand the regiochemistry in the synthesis of related pyranopyridine systems. benthamdirect.com These studies indicate that both steric and electronic factors of the starting materials and reagents play a significant role in directing the outcome of the reaction.
In the context of this compound, the C3 methylene group is a potential site for condensation reactions with aldehydes and ketones. The C4a and C8a bridgehead positions are generally unreactive towards substitution. The regioselectivity of reactions will be a subject of interest for further synthetic explorations of this heterocyclic system.
Catalytic Systems in Pyrano[4,3-B]pyran Synthesis
The synthesis of pyrano[4,3-b]pyran derivatives is often achieved through multi-component reactions (MCRs), where the choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and conditions. A wide array of catalytic systems have been explored, ranging from simple bases and acids to more complex and sustainable options.
Common substrates for these syntheses include an aromatic aldehyde, an active methylene compound like malononitrile, and a 4-hydroxy-2-pyrone derivative. tandfonline.com The catalyst facilitates a cascade of reactions, typically involving Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov
Basic and Acidic Catalysts: Simple bases such as potassium hydroxide (B78521) (KOH), piperidine, and triethylamine (B128534) are frequently employed. tandfonline.comnih.gov For instance, the reaction of specific quinoline-3-carbaldehydes with 6-methyl-4-hydroxypyran-2-one and malononitrile proceeds in the presence of KOH as a basic catalyst at room temperature. nih.gov Lewis acids like Titanium tetrachloride (TiCl₄) and Indium(III) chloride (InCl₃) have also been utilized to catalyze these condensations. tandfonline.com
Organocatalysts and Ionic Liquids: In the push for greener chemistry, organocatalysts and ionic liquids have emerged as effective alternatives. Thiourea (B124793) dioxide (TUD) has been used as an efficient and reusable organocatalyst for the synthesis of related pyran derivatives in water. researchgate.net Protic ionic liquids, such as a mixture of DABCO, acetic acid, and water, have also been successfully applied as catalysts. researchgate.net The use of basic ionic liquids like [bmim]OH under solvent-free conditions further highlights the versatility of this class of catalysts. tandfonline.com
Heterogeneous and Nanocatalysts: To simplify catalyst recovery and reuse, solid-supported and heterogeneous catalysts have been developed. These include metal oxides like ZrO₂ nanoparticles and KOH loaded on calcium oxide (CaO). tandfonline.comgrowingscience.com The KOH/CaO system has proven effective under solvent-free conditions, offering advantages such as short reaction times, environmental friendliness, and high yields. growingscience.com Other heterogeneous systems include various nanocomposites and magnetic nanoparticles, which allow for easy separation from the reaction mixture using an external magnet. nih.gov
Biocatalysts: Enzymatic catalysis represents a significant advancement in the green synthesis of these heterocycles. Lipase (B570770) has been successfully used to catalyze the three-component reaction to form dihydropyrano[4,3-b]pyranes, demonstrating high yields and expanding the application of enzymes in organic synthesis. tandfonline.com
The table below summarizes various catalytic systems used in the synthesis of the pyrano[4,3-b]pyran core and related structures.
| Catalyst Type | Specific Catalyst Example | Key Features |
| Basic Catalysts | Potassium Hydroxide (KOH) | Effective at room temperature. nih.gov |
| Piperidine / Triethylamine | Commonly used organic bases. tandfonline.com | |
| Ammonium (B1175870) Acetate (B1210297) | Efficient catalyst in microwave-assisted synthesis. arkat-usa.org | |
| Lewis Acids | Titanium tetrachloride (TiCl₄) | Example of a Lewis acid catalyst. tandfonline.com |
| Organocatalysts | Thiourea Dioxide (TUD) | Reusable, effective in aqueous media. researchgate.net |
| Ionic Liquids | Protic Ionic Liquid (DABCO:AcOH:H₂O) | Serves as both catalyst and solvent. researchgate.net |
| [bmim]OH | Task-specific ionic liquid for solvent-free conditions. tandfonline.com | |
| Heterogeneous Catalysts | Zirconium Dioxide (ZrO₂) Nanoparticles | Solid catalyst, easy to separate. tandfonline.com |
| KOH loaded on Calcium Oxide (CaO) | Highly efficient under solvent-free conditions. growingscience.com | |
| Biocatalysts | Lipase | Green, enzymatic catalysis with high yields. tandfonline.com |
Synthetic Strategy Comparison and Methodological Advancements
Synthetic strategies for the pyrano[4,3-b]pyran core have evolved significantly, moving from conventional multi-step methods to more efficient and sustainable approaches. Key advancements focus on improving reaction efficiency, reducing waste, and simplifying procedures.
Conventional vs. Advanced Methods: Conventional methods for preparing complex heterocyclic compounds often involve multiple steps, leading to synthetic inefficiency, significant waste generation due to complex purification at each stage, long reaction times, and harsh reaction conditions. arkat-usa.org In contrast, modern approaches prioritize one-pot, multi-component reactions (MCRs) that combine several steps into a single operation, enhancing atom and step economy. researchgate.net
A prime example of methodological advancement is the use of microwave irradiation. The synthesis of pyrano[4,3-b]pyran-5-one derivatives via a three-component domino reaction under microwave irradiation shows significant advantages over conventional heating, including higher yields, drastically shorter reaction times (minutes instead of hours), and cleaner reaction profiles. arkat-usa.org
Domino Reactions and Cycloadditions: The synthesis of substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones can be achieved through an efficient domino Knoevenagel condensation followed by a 6π-electron electrocyclization. nih.gov This strategic sequence allows for the rapid construction of the bicyclic system from simpler precursors. The fundamental pathway often involves an oxa-6π-electrocyclization of a dienone intermediate, which exists in equilibrium with the desired 2H-pyran structure. nih.gov
Green Chemistry Approaches: A major trend in methodological advancement is the adoption of green chemistry principles. This includes:
Alternative Energy Sources: As mentioned, microwave synthesis is a key improvement. arkat-usa.org
Green Solvents: The use of water as a solvent, facilitated by catalysts like thiourea dioxide, makes the synthesis more environmentally benign. researchgate.net
Solvent-Free Conditions: Catalytic systems such as KOH loaded on CaO or certain ionic liquids enable reactions to proceed efficiently without any solvent, minimizing volatile organic compound emissions. tandfonline.comgrowingscience.com
Reusable Catalysts: The development of heterogeneous, nano-, and magnetic catalysts allows for easy recovery and reuse, reducing cost and waste. nih.gov
Biocatalysis: The use of enzymes like lipase offers a highly sustainable and efficient method for synthesis under mild conditions. tandfonline.com
The following table provides a comparison of different synthetic strategies.
| Synthetic Strategy | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | Reflux in organic solvent, hours | Well-established procedures | Long reaction times, lower yields, high energy consumption. arkat-usa.org |
| Microwave Irradiation | Sealed vessel, minutes | Rapid, high yields, cleaner reactions. arkat-usa.org | Requires specialized equipment. |
| Domino Knoevenagel/Electrocyclization | Base or acid catalysis | High efficiency, rapid complexity generation. nih.gov | Substrate scope may be limited. |
| One-Pot MCR in Water | Organocatalyst (e.g., TUD) | Environmentally friendly, simple workup. researchgate.net | Reactant solubility in water can be an issue. |
| Solvent-Free MCR | Heterogeneous catalyst (e.g., KOH/CaO) | No solvent waste, high efficiency. growingscience.com | May require elevated temperatures. |
| Enzymatic Catalysis | Lipase, mild conditions | Green and sustainable, high selectivity. tandfonline.com | Enzyme cost and stability can be a concern. |
Chemical Reactivity and Transformation Mechanisms of 2,7 Dimethyl 2h Pyrano 4,3 B Pyran 5 One
Electrophilic and Nucleophilic Reaction Pathways
The pyran-2-one core of 2,7-dimethyl-2H-pyrano[4,3-b]pyran-5-one possesses a dual nature, rendering it susceptible to both electrophilic and nucleophilic attacks at different positions. The electron-rich diene system of the pyran ring can participate in electrophilic aromatic substitution-type reactions, while the carbonyl group and the adjacent electrophilic centers are targets for nucleophiles. acs.orgresearchgate.net
Nucleophilic Reactions:
The presence of the lactone functionality and the conjugated double bond makes the pyranopyrone system an excellent substrate for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (C-5), or engage in conjugate addition to the α,β-unsaturated system. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, studies on analogous furo[3,2-b]pyran-2-ones have shown that reactions with nitrogen-containing nucleophiles can lead to either the formation of enamines or ring-opening and recyclization, depending on the nucleophile's structure. nih.govbeilstein-journals.org With dinucleophiles, such as hydrazines, a complete rearrangement of the heterocyclic core can occur, leading to the formation of new ring systems. beilstein-journals.org
Electrophilic Reactions:
While less common than nucleophilic additions for pyran-2-ones, electrophilic substitution reactions can occur on the pyran ring, particularly at positions with increased electron density. The methyl groups at C-2 and C-7 are electron-donating and activate the ring towards electrophilic attack. Theoretical and experimental studies on similar aromatic and heteroaromatic systems suggest that reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are plausible. masterorganicchemistry.comyoutube.comyoutube.com The regioselectivity of these reactions would be governed by the directing effects of the oxygen atom within the pyran ring and the existing methyl substituents.
| Reaction Type | Potential Site of Attack | Rationale |
|---|---|---|
| Nucleophilic Addition | C-5 (Carbonyl Carbon) | Highly electrophilic due to the adjacent oxygen and conjugation. |
| Conjugate Addition | C-4a | Part of the α,β-unsaturated lactone system. |
| Electrophilic Substitution | C-3, C-8 | Activated by the electron-donating pyran oxygen and methyl groups. |
Rearrangement Reactions Involving the Pyranopyrone System
The fused pyranopyrone scaffold of this compound is predisposed to various rearrangement reactions, often triggered by thermal or catalytic conditions. These transformations can lead to the formation of novel heterocyclic frameworks.
One important class of rearrangements applicable to this system is the sigmatropic rearrangement. Studies on related 4-alkoxy-2-pyrones have demonstrated the feasibility of researchgate.netresearchgate.net sigmatropic rearrangements, such as the Claisen rearrangement, to furnish new C-C bonds and functionalized heterocyclic systems. For instance, a 4-allyloxy substituted pyran-2-one could undergo a thermal researchgate.netresearchgate.net sigmatropic rearrangement to yield a 3-allyl-4-hydroxy-2-pyrone. Similar reactivity could be envisioned for derivatives of this compound.
Acid- or base-catalyzed rearrangements are also plausible. Under acidic conditions, protonation of the carbonyl oxygen can initiate a cascade of electronic shifts, potentially leading to ring-opening and re-cyclization into a more stable isomeric form. Conversely, in the presence of a strong base, deprotonation at an activated position could trigger a rearrangement pathway.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can selectively target different functionalities within the molecule, offering pathways to a variety of derivatives.
Reduction:
The lactone moiety is a primary target for reduction. The use of hydride reagents can lead to different products depending on the reagent's strength and the reaction conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactone to a diol. However, milder and more selective reagents, such as lithium triethylborohydride (LTBH), have been shown to reduce sugar lactones to the corresponding hemiacetals (lactols) in a controlled manner. nih.gov This suggests that a similar selective reduction of the pyran-5-one to a hemiacetal could be achievable.
Oxidation:
The pyran rings, particularly the diene system, are susceptible to oxidation. The choice of oxidizing agent will determine the outcome of the reaction. libretexts.orgyoutube.comyoutube.com Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially epoxidize one of the double bonds. More powerful oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), could lead to oxidative cleavage of the pyran ring. libretexts.orgharvard.edu The methyl groups attached to the pyranopyrone core could also be targeted for oxidation under specific conditions.
| Reagent | Potential Product | Reaction Type |
|---|---|---|
| Lithium Triethylborohydride (LTBH) | 2,7-Dimethyl-2,3-dihydro-2H-pyrano[4,3-b]pyran-5-ol | Selective lactone reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Corresponding diol | Complete lactone reduction |
| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide derivative | Epoxidation of a double bond |
| Ozone (O₃) followed by reductive workup | Dialdehyde or keto-aldehyde | Oxidative cleavage of a pyran ring |
Cycloaddition and Pericyclic Reactions
The conjugated diene system within the pyran-2-one moiety of this compound makes it a valuable participant in cycloaddition and pericyclic reactions, which are powerful tools for the construction of complex polycyclic molecules. acs.orgresearchgate.net
Diels-Alder Reactions:
The pyran-2-one ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netresearchgate.netrsc.orgacs.org Reaction with a dienophile, such as an alkene or an alkyne, would lead to the formation of a bicyclic adduct. The stereochemistry and regiochemistry of the cycloaddition are influenced by the electronic nature and steric bulk of the substituents on both the diene and the dienophile. The presence of electron-donating methyl groups on the pyranopyrone system would affect the energy of the frontier molecular orbitals and, consequently, the reactivity in the Diels-Alder reaction.
Photochemical Cycloadditions:
In addition to thermal cycloadditions, pyran-2-ones can participate in photochemical [2+2] cycloadditions. acs.org Upon irradiation with UV light, the excited state of the pyran-2-one can react with an alkene to form a cyclobutane (B1203170) ring. This provides a pathway to strained polycyclic systems that are not accessible through thermal routes.
Mechanistic Investigations of Novel Transformations
Elucidating the mechanisms of the various transformations that this compound can undergo is crucial for controlling the reaction outcomes and designing new synthetic strategies. A combination of experimental and computational methods can provide detailed insights into the reaction pathways.
Computational Studies:
Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways and transition states of the reactions involving the pyranopyrone system. mdpi.comrsc.orgnih.gov Such studies can help to predict the feasibility of a proposed mechanism, understand the factors controlling regioselectivity and stereoselectivity, and rationalize unexpected experimental observations. For example, computational analysis of the thermal decomposition of related dihydropyran systems has provided valuable information about the transition state geometries and activation energies. mdpi.com
Isotopic Labeling Studies:
The use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful experimental tool for mechanistic elucidation. nih.govresearchgate.net By selectively incorporating an isotopic label into the this compound molecule, it is possible to trace the fate of specific atoms throughout a chemical reaction. This can provide definitive evidence for bond-breaking and bond-forming steps, as well as the occurrence of rearrangements. Kinetic Isotope Effect (KIE) studies, where the reaction rate is compared between the labeled and unlabeled substrate, can reveal which steps are rate-determining. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this particular compound, both ¹H and ¹³C NMR are essential.
Due to the lack of publicly available, specific high-resolution NMR data for this compound, the following table presents expected chemical shift ranges based on the analysis of similar pyranone structures and general principles of NMR spectroscopy. The expected ¹H NMR spectrum would likely show distinct signals for the two methyl groups, the protons on the pyran rings, and any olefinic protons. The ¹³C NMR would complement this by showing signals for the carbonyl carbon, the quaternary carbons of the methyl groups, and the carbons of the fused ring system.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (C2-CH₃) | 1.8 - 2.5 | 20 - 30 |
| Methyl Protons (C7-CH₃) | 1.8 - 2.5 | 20 - 30 |
| Pyran Ring Protons | 4.0 - 6.5 | 90 - 150 |
| Carbonyl Carbon (C5) | Not Applicable | 160 - 180 |
| Olefinic Carbons | Not Applicable | 100 - 140 |
| Oxygen-bearing Carbons | Not Applicable | 140 - 160 |
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to establish the connectivity of the proton network within the pyranopyranone framework. For instance, it would show correlations between adjacent protons on the pyran rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of the molecular skeleton, including the placement of the methyl groups and the fusion of the two pyran rings.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. For this compound, NOE data would be vital in determining the relative stereochemistry, for example, the orientation of the methyl groups relative to other protons on the ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀O₃), the molecular weight is 178.18 g/mol .
Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Plausible Fragment Ion | Neutral Loss |
| 178 | [C₁₀H₁₀O₃]⁺ (Molecular Ion) | - |
| 163 | [C₉H₇O₃]⁺ | CH₃ |
| 150 | [C₉H₁₀O₂]⁺ | CO |
| 135 | [C₈H₇O₂]⁺ | CO, CH₃ |
| 122 | [C₈H₁₀O]⁺ | 2CO |
The fragmentation would likely be initiated by the loss of a methyl radical (CH₃) to form a stable ion at m/z 163. Subsequent loss of a molecule of carbon monoxide (CO) from the pyranone ring is a common fragmentation pathway for such compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the C=O and C-O stretching vibrations of the pyranone ring, as well as C-H stretching and bending vibrations of the methyl and pyran ring protons.
Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| C=O (α,β-unsaturated lactone) | 1700 - 1750 | Stretching |
| C=C (alkene in pyran ring) | 1600 - 1680 | Stretching |
| C-O (ether and ester) | 1000 - 1300 | Stretching |
| C-H (sp³ - methyl) | 2850 - 3000 | Stretching |
| C-H (sp² - pyran ring) | 3000 - 3100 | Stretching |
The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ would be a clear indicator of the carbonyl group of the lactone.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. Although no specific crystal structure for this compound has been reported in the publicly available literature, analysis of related pyran-containing fused ring systems, such as pyrano[2,3-c]pyrazole derivatives, reveals that the pyran ring can adopt various conformations, including flattened boat or sofa forms.
A single-crystal X-ray diffraction study of this compound would provide invaluable data, including:
The precise bond lengths and angles of the fused pyran rings.
The planarity or puckering of the heterocyclic rings.
The spatial orientation of the two methyl groups, confirming the cis or trans relationship if stereoisomers exist.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, if applicable.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity assessment of this compound.
Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), would be an excellent method for purity analysis. A suitable GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) and a temperature gradient to ensure good separation from any impurities or starting materials. The retention time would be characteristic of the compound under specific conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for assessing the purity of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed.
Interactive Data Table: Typical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol |
| Detector | UV-Vis (at a wavelength of maximum absorbance) |
| Flow Rate | 1.0 mL/min |
The purity of the compound would be determined by the area percentage of the main peak in the chromatogram. These chromatographic methods are crucial for ensuring that the material being analyzed by spectroscopic techniques is a single, pure compound, thus ensuring the reliability of the structural elucidation data.
Theoretical and Computational Chemistry Studies of 2,7 Dimethyl 2h Pyrano 4,3 B Pyran 5 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 2,7-Dimethyl-2H-pyrano[4,3-b]pyran-5-one, DFT calculations can provide deep insights into its electronic structure, stability, and reactivity. These calculations typically involve optimizing the molecular geometry to find its lowest energy conformation and then computing various electronic descriptors.
DFT studies on related pyranone derivatives have successfully elucidated their geometric parameters, such as bond lengths and dihedral angles, and have been used to calculate energies, dipole moments, and heats of formation. mdpi.comcu.edu.eg For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its three-dimensional structure. semanticscholar.orgscifiniti.com
Key parameters derived from DFT that inform reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. In studies of other heterocyclic systems, DFT has been used to correlate these electronic parameters with observed biological activity. nih.gov
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential in other regions.
Table 1: Representative DFT-Calculated Electronic Properties for a Pyrano[4,3-b]pyran Scaffold
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
Note: The values in this table are hypothetical and representative of what might be expected for a pyranone derivative based on computational studies of similar compounds.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.
While no specific docking studies have been reported for this compound, the methodology is widely applied to its structural analogs. For instance, various pyran derivatives have been docked into the active sites of enzymes like kinases and proteases to explore their potential as inhibitors. ekb.egnanobioletters.com These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. biointerfaceresearch.commdpi.com
A hypothetical molecular docking study of this compound would involve selecting a relevant protein target. Based on the activities of similar pyranones, potential targets could include enzymes involved in cell proliferation or microbial growth. The docking simulation would then place the molecule into the active site of the target protein in various conformations and orientations, and a scoring function would be used to estimate the binding affinity for each pose. The results would be analyzed to identify the most stable binding mode and the specific amino acid residues involved in the interaction. The carbonyl group and the ether oxygens of the pyran rings would be expected to act as hydrogen bond acceptors.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy | -8.2 kcal/mol | A measure of the predicted affinity of the ligand for the receptor; more negative values indicate stronger binding. |
| Hydrogen Bonds | 2 | Formed between the carbonyl oxygen and a lysine (B10760008) residue, and a pyran oxygen and a serine residue. |
| Hydrophobic Interactions | 4 | Involving the methyl groups and aromatic residues such as phenylalanine and tryptophan in the active site. |
Note: This data is illustrative and based on typical results from molecular docking studies of similar heterocyclic compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, flexibility, and intermolecular interactions in a dynamic environment, such as in solution.
For this compound, MD simulations could be used to explore its conformational landscape. While the fused ring system imposes significant rigidity, some flexibility may exist, which could be important for its biological activity. An MD simulation would track the trajectory of the molecule over a period of nanoseconds, allowing for the analysis of bond vibrations, angle bending, and torsional rotations. This can help identify the most stable conformations and the energy barriers between them. nih.govnih.govbeilstein-archives.org
MD simulations are also invaluable for studying the stability of ligand-receptor complexes predicted by molecular docking. By placing the docked complex in a simulated aqueous environment, an MD simulation can assess the stability of the binding pose and the persistence of key interactions over time. This provides a more realistic and dynamic view of the binding event than the static picture offered by docking alone. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, untested compounds.
Although a QSAR study specifically for this compound is not available, the methodology could be applied to a series of substituted pyrano[4,3-b]pyran-5-one derivatives. This would involve synthesizing or computationally generating a library of analogs with varying substituents at different positions on the pyranopyran scaffold. The biological activity of these compounds would then be determined experimentally.
A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of this compound and guide the design of more potent analogs.
In Silico Prediction of Reaction Pathways and Product Selectivity
Computational chemistry can also be a powerful tool for predicting the outcomes of chemical reactions, including reaction pathways and product selectivity. For a molecule like this compound, computational methods can be used to explore its reactivity towards various reagents and predict the most likely products of a given reaction.
This can be achieved by modeling the potential energy surface of the reaction. DFT calculations can be used to locate the structures and energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate. The activation energy for each step can be calculated, which provides insight into the reaction kinetics. The relative energies of the products can be used to predict the thermodynamic outcome of the reaction.
For example, the reactivity of the enone system within the this compound scaffold towards nucleophilic addition could be investigated. Computational modeling could predict whether a nucleophile would preferentially attack the carbonyl carbon or the β-carbon of the α,β-unsaturated ketone. Such in silico predictions can be invaluable for planning synthetic routes and understanding the chemical behavior of novel compounds. researchgate.net
Mechanistic Investigations of Biological Interactions of 2,7 Dimethyl 2h Pyrano 4,3 B Pyran 5 One Analogues
Enzyme Inhibition Mechanisms
Analogues built upon the pyran core have demonstrated significant capabilities as enzyme inhibitors across various therapeutic areas. Research has shown that these compounds can target key enzymes involved in cancer progression and other diseases.
For instance, certain pyrano[3,2-c]pyridine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial tyrosine kinases in cancer cell signaling. researchgate.net Molecular docking studies suggest these compounds occupy the ATP binding site of the kinases. One promising analogue established a hydrogen bond between its sulphonyl oxygen and the backbone of the Met769 residue in EGFR, clarifying its binding mode and inhibitory mechanism. researchgate.net
In the context of viral diseases, pyranopyrazole analogues have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Several synthetic congeners showed significant inhibitory efficiency against the protease, with the most effective compounds demonstrating up to 84.5% inhibition, comparable to the control drug tipranavir. nih.gov
Furthermore, pyran-based compounds have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking has revealed that these derivatives can bind to both the active and peripheral sites of the AChE enzyme, effectively blocking its catalytic activity. nih.gov
Table 1: Selected Pyrano Analogue Enzyme Inhibition Data
Receptor Modulation Studies (e.g., Metabotropic Glutamate Receptor 2)
Pyrano analogues have been developed as sophisticated modulators of critical receptors in the central nervous system. A notable example is the development of a 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative, which acts as a potent negative allosteric modulator (NAM) of the Metabotropic Glutamate Receptor 2 (mGluR2). nih.govnih.gov The mGluR2 receptor is a therapeutic target for several neuropsychiatric disorders. nih.gov
This specific analogue, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was developed as a PET imaging ligand to study mGluR2 function in vivo. nih.govnih.gov Studies in rats and non-human primates confirmed its high binding specificity and selective accumulation in mGluR2-rich brain regions such as the cortex and striatum. nih.govnih.gov Pre-treatment with other mGluR2 NAMs reduced the accumulation of this radioligand, validating its mechanism of action at the receptor level. nih.gov
Beyond mGluR2, other pyran-based structures have been investigated as modulators for related receptors. Analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known mGluR5 NAM, have been synthesized and shown to have high-affinity binding to the Metabotropic Glutamate Receptor subtype 5 (mGluR5). mdpi.com These studies demonstrate the versatility of the pyran scaffold in creating selective receptor modulators.
Table 2: Pyrano Analogue Receptor Modulation Data
Cellular Pathway Interference Mechanisms (e.g., Microtubule Disruption)
Several pyran-containing compounds exert their biological effects by interfering with fundamental cellular pathways, with microtubule dynamics being a prominent target. Microtubule inhibitors disrupt the polymerization or depolymerization of tubulin, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis. nih.gov
A series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles have been identified as potent microtubule-targeting agents. thieme-connect.com One such analogue, LY290181, was confirmed to be a microtubule destabilizer. Further research on related naphthopyran derivatives revealed compounds with nanomolar cytotoxicity that inhibit tubulin polymerization and disrupt the microtubule network in living cells. This interference leads to a strong G2/M cell cycle arrest and the induction of apoptosis through the activation of effector caspases 3 and 7. thieme-connect.com
The mechanism of microtubule disruption by these agents is a key area of investigation. While some agents like Taxol bind to the β-subunit to stabilize microtubules, others like colchicine (B1669291) inhibit polymerization. nih.gov Some novel inhibitors have been found to bind to a site on the microtubule that is distinct from the known Taxol, Vinca, and Colchicine binding sites, suggesting a unique mechanism of action. nih.gov The molecular consequences of microtubule destabilization include the activation of specific signaling pathways that can differ based on the drug's specific biochemical mechanism, even though the ultimate effect is microtubule depolymerization. nih.gov
Reactive Oxygen Species Scavenging Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are byproducts of normal metabolism. researchgate.net Excessive ROS levels lead to oxidative stress, which can damage lipids, proteins, and DNA, contributing to various diseases. Antioxidants mitigate this damage by scavenging free radicals or inhibiting their formation.
The pyran scaffold is a component of many natural products known for their antioxidant properties, including flavonoids and vitamin E. nih.govresearchgate.net Studies on various pyrone derivatives have confirmed their ability to act as scavengers of active oxygen species. nih.gov The antioxidant potential of these compounds is often evaluated through assays that measure the reduction of stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide anion scavenging, and inhibition of lipid peroxidation. nih.gov
Research has shown that pyrone derivatives possessing phenol (B47542) moieties are particularly potent superoxide anion scavengers. nih.govresearchgate.net For example, one phenolic pyrone significantly inhibited the iron-induced lipid peroxidation of rat liver microsomes with an IC50 value of 0.069 mmol/L. nih.govresearchgate.net Another study on a series of dihydropyrano[4,3-b]pyran derivatives found that a compound substituted with three methoxy (B1213986) groups (4j) showed the highest potential against DPPH radicals. The mechanism is often attributed to the ability of hydroxyl groups on the molecular structure to donate a hydrogen atom, neutralizing the free radical. nih.gov
Table 3: Antioxidant Activity of Selected Pyrone Derivatives
Molecular Target Identification and Validation in Research Models
Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for further drug development. A variety of research models and techniques are employed to identify and validate the targets of pyranone analogues.
Initial screening often involves evaluating the compounds' antiproliferative or cytotoxic activity against a panel of human tumor cell lines. For example, substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones were tested against human SH-SY5Y neuroblastoma cells, which revealed IC50 values ranging from 6.7 to >200 µM and identified 2-isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one as the most cytotoxic compound in the series. nih.gov Similarly, a series of 4-amino-2H-pyran-2-one (APO) analogues were tested against various cancer cell lines, with the most active compound exhibiting ED50 values between 0.059–0.090 μM.
Once a lead compound is identified, computational methods like molecular docking are used to predict binding modes and postulate mechanisms of action. researchgate.net Docking studies have been used to investigate the interaction of pyrano[3,2-c]pyridine derivatives with the ATP binding pockets of EGFR and VEGFR-2 kinases. researchgate.net
For target validation in living organisms, advanced techniques such as Positron Emission Tomography (PET) are employed. The development of a radiolabeled pyrano[2,3-b]pyridine derivative allowed for in vivo imaging in rats and non-human primates, confirming that its molecular target was indeed the mGluR2 receptor in the brain. nih.govnih.gov This approach provides powerful validation of a compound's engagement with its intended target in a complex biological system.
Structure Activity Relationship Sar Studies on 2,7 Dimethyl 2h Pyrano 4,3 B Pyran 5 One Derivatives
Impact of Ring Substituents on Biological Profiles
The biological activity of derivatives based on the 2H-pyrano[4,3-b]pyran-5-one core is significantly influenced by the nature and position of substituents on the heterocyclic rings. Studies on 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones have elucidated the role of various substituents in their cytotoxic and antiproliferative profiles. nih.govresearchgate.net
Research involving the synthesis and in vitro evaluation of a series of these compounds against human SH-SY5Y neuroblastoma cells has shown that the substituents at the 2- and 3-positions play a crucial role in determining cytotoxicity. nih.gov For instance, the introduction of bulky and lipophilic groups at these positions tends to enhance biological activity. The compound 2-isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one was identified as the most cytotoxic derivative in this series, with an IC50 value of 6.7 µM against SH-SY5Y cells. nih.govresearchgate.net This suggests that hydrophobic interactions are important for the compound's mechanism of action.
In contrast, derivatives with smaller or more polar substituents generally exhibit reduced activity. This trend highlights the importance of lipophilicity and steric factors in the interaction of these molecules with their biological targets. The data from these studies can be summarized to illustrate the impact of different substitution patterns on cytotoxic activity. nih.gov
| Compound | R2 Substituent | R3 Substituent | Cytotoxicity IC50 (µM) on SH-SY5Y cells |
|---|---|---|---|
| 3a | Isobutyl | Isopropyl | 6.7 |
| 3b | Propyl | Ethyl | 15 |
| 3c | Pentyl | Butyl | 19 |
| 3d | - | - | 25 |
| 3e | - | - | 40 |
Similarly, studies on other pyran-based scaffolds, such as pyrano[3,2-c]quinolones, have shown that substitutions on fused aromatic rings can profoundly influence antiproliferative potency. nih.gov For example, the presence of a 3-bromo substituent can lead to low nanomolar potencies. nih.gov While not the exact same scaffold, these findings underscore a general principle in pyran chemistry: the electronic and steric properties of substituents are key determinants of biological activity. nih.gov
Stereochemical Influences on Activity and Selectivity
Stereochemistry is a critical factor that governs the biological activity and selectivity of chiral molecules, including those with a pyranopyran core. unito.itresearchgate.net In the broader class of strigolactone analogues, which can feature related heterocyclic systems, stereochemistry plays a crucial role in their function as plant hormones. unito.itresearchgate.netnih.gov
Extensive SAR studies on strigolactones have revealed that the stereochemistry of the butenolide D-ring is a key determinant of bioactivity. unito.itresearchgate.net Specifically, analogues that possess the natural (2′R) configuration in this moiety exhibit significantly higher hormonal activity, such as inhibiting shoot branching in plants. nih.gov Conversely, compounds with an "unnatural" D-ring configuration may trigger biological effects that are not related to the primary target, or they may be completely inactive. unito.itresearchgate.net
This high degree of stereospecificity implies that the biological receptor for these compounds has a precisely defined three-dimensional binding pocket. The interaction between the small molecule and its target is highly dependent on the correct spatial arrangement of functional groups. For derivatives of 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one, which can possess multiple chiral centers depending on their synthesis and substitution, controlling the stereochemistry is therefore mandatory to achieve selective and potent biological activity. unito.it The synthesis of enantiomerically pure compounds is essential for accurately interpreting SAR data and avoiding misleading results that can arise from testing racemic mixtures. unito.it
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. vcat.deresearchgate.net For the this compound scaffold, a pharmacophore model can be developed based on the structures of the most active derivatives.
A hypothetical pharmacophore for this class of compounds would likely include:
Hydrogen Bond Acceptors: The carbonyl oxygen of the pyran-5-one ring and the ether oxygen are key features that can interact with hydrogen bond donor groups on a biological target.
Hydrophobic Features: The two methyl groups at positions 2 and 7, along with other lipophilic substituents (like the isobutyl and isopropyl groups in highly active cytotoxic compounds), define important hydrophobic regions that can engage in van der Waals interactions within the receptor binding site. nih.gov
Aromatic/Ring Features: The pyranopyran ring system itself provides a rigid scaffold that correctly orients the other pharmacophoric features in 3D space.
Once a pharmacophore model is established, it serves as a powerful tool in lead optimization. vcat.de Strategies include:
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features, potentially identifying new scaffolds with similar or improved activity. nih.gov
Scaffold Hopping: This involves replacing the central pyranopyran core with other chemical structures while maintaining the crucial pharmacophoric features. This can lead to compounds with improved pharmacokinetic properties or novel intellectual property positions.
Analogue Design: The model guides the design of new derivatives by suggesting modifications that better fit the pharmacophoric requirements. For example, it can help in deciding where to add or modify substituents to enhance interactions with the target, thereby improving potency and selectivity. dovepress.com
Computational and Cheminformatic Tools in SAR Analysis
Computational and cheminformatic tools are indispensable for modern SAR analysis, enabling researchers to process large datasets and build predictive models that accelerate the drug discovery process. nih.govuran.ua
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govuran.ua For pyranopyranone derivatives, a 2D-QSAR model could correlate physicochemical descriptors (e.g., logP for lipophilicity, molecular weight, and electronic parameters) with observed cytotoxicity. nih.gov Such models can predict the activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates. manmiljournal.ru
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. ekb.egnih.gov For pyranopyranone derivatives, docking studies can help visualize how different substituents interact with the amino acid residues in the binding pocket of a target protein. ekb.eg This provides a structural basis for the observed SAR. For example, docking could explain why bulky, hydrophobic groups at the R2 and R3 positions increase activity by showing they fit into a specific hydrophobic pocket. nih.govnih.gov
Cheminformatics: These tools are used to manage, analyze, and visualize chemical data. researchgate.net For a library of pyranopyranone derivatives, cheminformatics can be used to cluster compounds based on structural similarity, analyze chemical space, and identify SAR trends that might not be obvious from manual inspection of the data.
Design Principles for Enhanced Biological Potency and Selectivity
Based on the SAR studies of 2H-pyrano[4,3-b]pyran-5-one derivatives and related compounds, several key design principles emerge for developing analogues with enhanced biological potency and selectivity.
Optimize Lipophilicity and Steric Profile: SAR data indicates that bulky, lipophilic substituents at positions 2 and 3 of the pyranopyran ring system are favorable for cytotoxic activity. nih.gov This suggests that future designs should focus on exploring a variety of hydrophobic groups in these positions to maximize favorable interactions with the biological target.
Control Stereochemistry: The biological activity of chiral pyranopyranones is highly dependent on their stereoconfiguration. unito.itresearchgate.net Asymmetric synthesis should be employed to produce enantiomerically pure compounds. This allows for the evaluation of individual stereoisomers, ensuring that the observed activity is attributed to the correct enantiomer and leading to more selective agents.
Utilize a Validated Pharmacophore Model: A well-defined pharmacophore model serves as a blueprint for designing new molecules. nih.gov New designs should aim to perfectly match the key features of the pharmacophore, including the spatial arrangement of hydrogen bond acceptors and hydrophobic regions, to ensure optimal interaction with the target.
Integrate Computational Modeling: The use of QSAR and molecular docking can rationalize observed SAR and guide the design of new compounds with improved properties. nih.govnih.gov These tools can predict the potency of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates, thereby saving time and resources.
Enhance Target Selectivity: To minimize off-target effects and improve the therapeutic index, modifications should be guided by structural information of the target and anti-targets. Designing compounds that exploit unique features of the target's binding site can lead to higher selectivity. nih.goveurekaselect.com
By systematically applying these principles, it is possible to optimize the this compound scaffold to develop potent and selective therapeutic candidates.
Advanced Research Applications of 2,7 Dimethyl 2h Pyrano 4,3 B Pyran 5 One and Its Scaffolds
Application in Diversity-Oriented Synthesis (DOS) for Compound Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to generate structurally diverse small molecules to probe biological processes. The 2H-pyrano[4,3-b]pyran-5-one scaffold is particularly well-suited for DOS due to its multiple reactive sites and the potential for introducing a wide range of substituents.
The synthesis of substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones can be achieved through efficient domino reactions, such as the Knoevenagel condensation followed by a 6π-electron electrocyclization. This methodology is highly adaptable for creating compound libraries. By systematically varying the starting materials, such as different aldehydes and active methylene (B1212753) compounds, a large number of structurally distinct pyranopyran derivatives can be generated. This approach allows for the exploration of a broad chemical space, which is crucial for identifying novel bioactive compounds.
Researchers have utilized multicomponent reactions to achieve molecular diversity in the synthesis of pyran-annulated scaffolds. researchgate.net These reactions, often catalyzed by organocatalysts in environmentally friendly media, allow for the one-pot synthesis of complex molecules from simple starting materials. researchgate.net The pyrano[4,3-b]pyran-5-one core can be readily functionalized at various positions, leading to a library of compounds with diverse pharmacological properties. For instance, libraries of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, which share a similar fused heterocyclic core, have been synthesized and evaluated for their antiproliferative activities. nih.gov
Table 1: Examples of Scaffolds Generated Through Diversity-Oriented Synthesis
| Scaffold | Synthetic Strategy | Potential Applications |
| Substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones | Domino Knoevenagel condensation/6π-electrocyclization | Antiproliferative agents |
| Pyrano-annulated heterocyclic scaffolds | Multicomponent reactions with organocatalysts | Varied pharmaceutical drug scaffolds |
| Pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones | Multicomponent reactions | Anticancer agents |
Use as Precursors and Building Blocks in Heterocyclic Synthesis
The 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one scaffold serves as a versatile precursor and building block for the synthesis of more complex heterocyclic systems. The inherent reactivity of the pyranone ring allows for various chemical transformations, including ring-opening, cycloaddition, and condensation reactions.
For example, the 2H-pyran motif is a key intermediate in the construction of many natural products. nih.gov Synthetic chemists have exploited the reactivity of pyran-based compounds to access a wide range of fused heterocyclic systems. The pyrano[4,3-b]pyran-5-one core can be envisioned as a synthon that can be elaborated into various polycyclic structures with potential biological activity.
One notable application is the transformation of pyran-based scaffolds into nitrogen-containing heterocycles. For instance, 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been successfully converted into pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. nih.gov This transformation highlights the utility of the pyran ring as a template for constructing other important heterocyclic cores. Furthermore, the reactions of 2H-pyrano[2,3-b]pyridine-3-carbohydrazide with various reagents have led to the synthesis of new heterocyclic compounds containing the 2H-pyrano[2,3-b]pyridine-2-one moiety. researchgate.net
The versatility of the pyranopyran scaffold is further demonstrated by its use in the synthesis of fused pyranopyrimidines, which are known to possess a wide range of biological activities. nih.gov The multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core often proceeds through intermediates that are structurally related to the 2H-pyrano[4,3-b]pyran-5-one scaffold. nih.gov
Fluorescent Material Development and Optoelectronic Research
The development of novel fluorescent materials is of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. The extended π-conjugation and rigid, planar structure of fused pyran systems make them promising candidates for fluorescent materials.
While direct studies on the fluorescence of this compound are limited, research on related 2H-pyrone derivatives has shown that they can exhibit very strong fluorescence in the solid state. researchgate.net The emission wavelengths of these compounds can be tuned by modifying the substituents on the pyrone ring, with some derivatives showing emission in the red region of the visible spectrum. researchgate.net
Furthermore, pyranoindole congeners, which also feature a fused pyran ring, have been synthesized and their photophysical properties investigated. nih.gov These compounds have shown moderate to high quantum yields and large Stokes shifts, making them promising for various applications. nih.gov The fluorescence of these systems is often attributed to photoinduced intramolecular charge-transfer (ICT) states between electron-donor and electron-acceptor moieties within the molecule. nih.gov
The pyrano[4,3-b]pyran-5-one scaffold, with its inherent electronic structure, could potentially be engineered to create novel fluorescent materials. By introducing appropriate electron-donating and electron-withdrawing groups at specific positions on the ring system, it may be possible to fine-tune the absorption and emission properties of these compounds for specific optoelectronic applications.
Table 2: Photophysical Properties of Related Pyrone Derivatives
| Compound Class | Emission Wavelength Range (Solid State) | Quantum Yields | Reference |
| 2H-Pyrone derivatives | 447-630 nm | Not specified | researchgate.net |
| Pyrano[3,2-f] and [2,3-g]indoles | 420-586 nm (in solution) | 30-89% | nih.gov |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins or nucleic acids, to study their function in living systems. The development of such probes requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and often, to incorporate a reporter group such as a fluorophore.
While there is a lack of specific examples of chemical probes derived directly from this compound in the current literature, the structural and chemical properties of the pyranopyran scaffold make it a plausible candidate for such applications. The ability to introduce diverse functional groups through diversity-oriented synthesis provides a means to systematically explore interactions with biological macromolecules.
The development of chemical probes often involves the synthesis of a library of compounds around a core scaffold, followed by screening for activity against a specific biological target. The synthetic tractability of the pyrano[4,3-b]pyran-5-one system makes it amenable to this approach. Furthermore, the potential for inherent fluorescence in some pyranopyran derivatives could be exploited for the development of "turn-on" or "turn-off" fluorescent probes, where the fluorescence signal is modulated upon binding to the target.
The general principles of chemical probe development, which include optimizing for potency, selectivity, and cell permeability, could be applied to the this compound scaffold to generate novel tools for chemical biology research.
Synthetic Analogs for Studying Complex Biological Processes
Synthetic analogs of natural products and other bioactive molecules are invaluable tools for dissecting complex biological processes. By systematically modifying the structure of a parent compound, researchers can gain insights into structure-activity relationships (SAR), identify the pharmacophore, and probe the molecular mechanisms of action.
Substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones have been synthesized and evaluated for their in vitro antiproliferative and cytotoxic activities against human neuroblastoma cells. nih.gov These studies revealed that the cytotoxic potency of these compounds is highly dependent on the nature of the substituents on the pyranopyran core. For example, 2-isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one was identified as the most cytotoxic compound in the series, also exhibiting necrotic effects on human melanoma cells. nih.gov
Table 3: In Vitro Antiproliferative/Cytotoxic Activity of Substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones
| Compound | Cell Line | IC50 (µM) | Biological Effect |
| 2-Isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one | Human SH-SY5Y neuroblastoma | 6.7 | Cytotoxic |
| Other substituted derivatives | Human SH-SY5Y neuroblastoma | >200 | Varied cytotoxicity |
These findings demonstrate that synthetic analogs based on the this compound scaffold can be used to study biological processes such as cell proliferation, cytotoxicity, and necrosis. By creating a library of such analogs and correlating their structural features with their biological activities, it is possible to develop a deeper understanding of the molecular pathways involved in these processes. Furthermore, these synthetic analogs could serve as starting points for the development of novel therapeutic agents.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one and related scaffolds will increasingly focus on green and sustainable chemistry principles to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.
Key Future Directions:
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation offers a significant enhancement over conventional heating methods for the synthesis of pyrano[4,3-b]pyran-5-one derivatives. This technique facilitates multicomponent domino cyclization reactions, leading to higher yields in remarkably shorter reaction times and promoting cleaner reaction profiles. bohrium.com Future work will likely focus on optimizing microwave parameters and expanding the substrate scope for these efficient reactions.
Green Catalysis and Solvents: Research is moving towards the use of eco-friendly catalysts and solvents. Protic ionic liquids and simple catalysts like ammonium (B1175870) acetate (B1210297) in aqueous media are being explored for the synthesis of pyrano[4,3-b]pyran derivatives at room temperature. researchgate.net Solvent-free "grinding" methods, where reactants are physically ground together in the presence of a catalyst, represent another promising green approach that minimizes solvent waste and energy consumption. researchgate.net
Photocatalysis: Visible-light-induced photochemical reactions are emerging as a powerful and sustainable tool in organic synthesis. nih.gov The use of organic dyes or other photocatalysts could enable novel, energy-efficient pathways to the pyranone core under ambient conditions, potentially allowing for transformations that are difficult to achieve with traditional thermal methods. mdpi.comnih.gov
Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and straightforward scalability. mdpi.comresearchgate.net Implementing the synthesis of this compound in a flow-based system could lead to higher reproducibility, improved yields, and the potential for automated, on-demand production. researchgate.net
| Synthetic Methodology | Key Advantages | Future Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions | Optimization of parameters, expansion of substrate scope |
| Green Catalysis | Use of non-toxic solvents (e.g., water), inexpensive catalysts | Development of novel recyclable catalysts, solvent-free conditions |
| Photocatalysis | Energy-efficient, mild reaction conditions, novel reactivity | Discovery of new photocatalytic systems, application to complex pyranones |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, automation | Development of multi-step flow syntheses, integration with purification |
Exploration of Underinvestigated Reactivity Patterns and Transformations
A deeper understanding of the reactivity of the this compound core is essential for the development of new derivatives and applications. Future research will likely investigate currently under explored reaction pathways.
Unexplored Avenues:
Reactions with Nucleophiles: While some reactions with nitrogen nucleophiles have been studied, leading to interesting recyclization products, a systematic investigation with a broader range of nucleophiles (e.g., carbon, oxygen, sulfur-based) is warranted. researchgate.net Such studies could reveal pathways to novel heterocyclic systems with unique properties.
Electrophilic Aromatic Substitution: The pyranone ring system possesses distinct electronic characteristics. Future studies could explore electrophilic substitution reactions, investigating how the fused ring system directs incoming electrophiles and how substituents on the rings influence this reactivity. nih.gov
Cycloaddition Reactions: The pyranone moiety can act as a diene in Diels-Alder reactions, providing a powerful tool for constructing complex polycyclic structures. researchgate.netmdpi.com Exploring the cycloaddition chemistry of this compound with various dienophiles could open doors to novel molecular architectures.
Ring-Opening and Rearrangement Reactions: Pyranones can undergo ring-opening under certain conditions. Investigating controlled ring-opening and subsequent rearrangement reactions could be a strategy for accessing different classes of acyclic and heterocyclic compounds that are not readily available through other means.
Advanced Computational Modeling for Predictive Research
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental research. Advanced modeling will play a crucial role in accelerating the discovery and development of new pyranone-based compounds.
Prospective Computational Approaches:
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound. nih.gov Future studies will likely use DFT to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and understand the influence of different substituents on the molecule's properties. nih.govacs.org
Time-Dependent DFT (TD-DFT): This method can be used to predict and interpret the electronic absorption (UV-Vis) and emission spectra of pyranone derivatives. youtube.com This is particularly valuable for designing molecules with specific photophysical properties for applications in materials science and chemical biology.
Molecular Docking: For biological applications, molecular docking simulations can predict how pyranone derivatives bind to specific protein targets. mdpi.com This allows for the virtual screening of large libraries of compounds and the rational design of molecules with enhanced potency and selectivity towards biological targets like enzymes or receptors. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of pyranone derivatives and their biological activity. nih.gov These predictive models can then be used to design new compounds with improved therapeutic properties. researchgate.net
Discovery of Novel Biological Targets and Mechanistic Insights
While preliminary studies have shown that pyrano[4,3-b]pyran derivatives possess cytotoxic and antimicrobial activities, the full spectrum of their biological potential and their mechanisms of action remain largely unexplored. researchgate.netekb.eg
Future Research Focus:
Expanded Biological Screening: Systematic screening of this compound and its analogs against a wide range of biological targets is necessary. This includes various cancer cell lines, pathogenic bacteria and fungi, viruses, and specific enzymes or receptors implicated in disease. ekb.eg
Mechanism of Action Studies: For compounds that show promising activity, detailed mechanistic studies are crucial. For cytotoxic compounds, this would involve investigating their effects on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways. mdpi.com Techniques like flow cytometry, western blotting, and gene expression analysis will be vital.
Identification of Novel Protein Targets: Advanced chemical biology and proteomics approaches can be used to identify the direct molecular targets of bioactive pyranones within the cell. This could reveal novel therapeutic targets and provide a deeper understanding of the compound's mechanism. Some pyrano[3,2-c]pyridine derivatives have been docked against EGFR and VEGFR-2 kinases, suggesting potential targets for anticancer activity. nih.gov
In Vivo Studies: Promising candidates identified through in vitro screening will need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles, which is a critical step in the drug discovery pipeline.
| Biological Activity | Potential Targets/Mechanisms | Future Research |
| Anticancer | EGFR/VEGFR-2 kinase inhibition, Apoptosis induction, Oxidative stress | Screening against diverse cancer cell lines, Mechanistic studies, Target identification |
| Antimicrobial | Inhibition of essential bacterial/fungal enzymes (e.g., MurB, DNA gyrase B) | Broad-spectrum screening, Resistance studies, In vivo efficacy |
| Neurotropic | GABAA receptors, Serotonin transporters | Evaluation in models of neurological disorders, Target validation |
| Antiviral | Viral proteases (e.g., SARS-CoV-2 Mpro) | Screening against various viruses, Mechanistic studies on viral replication |
Integration with Emerging Technologies in Chemical Biology and Materials Science
The unique structural and potential functional properties of this compound make it an attractive candidate for integration with emerging technologies.
Potential Future Applications:
Chemical Probes and Bioimaging: By functionalizing the pyranone core with fluorescent tags or reactive groups, it may be possible to develop chemical probes to study biological processes or for use in bioimaging applications.
Drug Delivery Systems: The pyranone scaffold could be incorporated into larger drug delivery systems, acting as a core structure for carrying therapeutic agents to specific sites within the body.
Functional Materials: Pyranone-based aromatic polyethers have been shown to possess tunable chromogenic and fluorogenic properties. bohrium.com This opens the possibility of developing novel materials for use in sensors, light-emitting diodes (LEDs), and other advanced optical applications.
Targeted Protein Degradation: The pyrone group has been identified as a potential structural moiety for discovering novel "molecular glues," which are small molecules that induce the degradation of specific target proteins. This is a cutting-edge area of drug discovery, and exploring pyranones in this context could lead to new therapeutic modalities.
Q & A
Q. What are the established synthetic routes for 2,7-Dimethyl-2H-pyrano[4,3-b]pyran-5-one, and how do reaction conditions influence yield?
The compound is synthesized via domino Knoevenagel condensation/6π-electrocyclization using α,β-unsaturated aldehydes and 4-hydroxy-6-substituted-2H-pyran-2-ones. Key factors include:
- Catalysts : L-proline or piperidinium acetate under reflux or microwave irradiation .
- Solvents : Conventional solvents (e.g., ethanol) vs. ionic liquids. Microwave conditions reduce reaction time from 71 h to 1–3 h, improving yields (e.g., 63% for 6l vs. 53% under reflux) .
- Substituents : Phenyl or alkyl groups at position 6 of the pyranone enhance reactivity .
Q. How is the structure of this compound elucidated using spectroscopic methods?
- NMR : Analyze , , HSQC, and HMBC data to confirm the fused pyrano[4,3-b]pyran-5-one skeleton and substituent positions (e.g., δC 146.1 for C-5 in the pyranone ring) .
- X-ray crystallography : Resolves dihedral angles and planarity of the core structure, as seen in derivatives like ethyl 2-amino-4-(3,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate .
Q. What biological activities are associated with pyrano[4,3-b]pyran-5-one derivatives?
- ACAT inhibition : Pyripyropenes (e.g., pyripyropene E) inhibit acyl-CoA:cholesterol acyltransferase, relevant to atherosclerosis .
- Cytotoxicity : Tricyclic derivatives show activity against cancer cell lines (e.g., JAK/STAT pathway inhibition) .
- Antidiabetic potential : Aldose reductase inhibition by tricyclic pyrones .
Q. How are spectral data (IR, HRMS) interpreted for quality control of synthetic derivatives?
- IR : Confirm lactone carbonyl stretches (~1740 cm) and aromatic C-H bends .
- HRMS : Validate molecular formulas (e.g., CHO for 2,7-dimethyl derivatives with exact mass 234.1256) .
Q. What natural sources produce pyrano[4,3-b]pyran-5-one analogs?
- Marine sponges : Secondary metabolites like pyripyropene S .
- Hypericum perforatum : Essential oils contain 2,2-dimethyl-7-isobutyl derivatives .
Advanced Research Questions
Q. How can domino Knoevenagel/electrocyclization reactions be optimized for regioselective synthesis?
- Microwave irradiation : Enhances reaction efficiency (e.g., 110°C for 1 h vs. 23.5 h under reflux) .
- Solvent screening : Ionic liquids improve polarity matching for electron-deficient aldehydes .
- Substituent effects : Electron-withdrawing groups on aldehydes favor cyclization over side reactions .
Q. What strategies address low yields in pyrano[4,3-b]pyran-5-one synthesis?
- Byproduct analysis : Use HPLC or GC-MS to identify intermediates like 1-oxatriene, which may degrade under prolonged heating .
- Temperature modulation : Lower temperatures (e.g., 80°C) reduce decomposition, while higher temperatures (110°C) accelerate electrocyclization .
Q. How can pyrano[4,3-b]pyran-5-one derivatives be designed for enhanced bioactivity?
- Pharmacophore modification : Introduce substituents at C-3 and C-7 (e.g., bromine or methoxy groups) to improve ACAT inhibition .
- Docking studies : Use AutoDock4 to predict binding to targets like JAK2 or ACAT .
Q. What factors control diastereoselectivity in pyrano[4,3-b]pyran-5-one synthesis?
Q. How should contradictory spectral or bioactivity data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
